molecular formula C7H6Cl2O2S2 B14564718 S-(2,4-Dichlorophenyl) methanesulfonothioate CAS No. 61713-35-7

S-(2,4-Dichlorophenyl) methanesulfonothioate

Cat. No.: B14564718
CAS No.: 61713-35-7
M. Wt: 257.2 g/mol
InChI Key: CTRKIMMZFSQNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2,4-Dichlorophenyl) methanesulfonothioate: is a chemical compound that belongs to the class of sulfonothioates It is characterized by the presence of a methanesulfonothioate group attached to a 2,4-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2,4-Dichlorophenyl) methanesulfonothioate typically involves the reaction of methanesulfonyl chloride with 2,4-dichlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2,4-Dichlorothiophenol+Methanesulfonyl chlorideS-(2,4-Dichlorophenyl) methanesulfonothioate\text{2,4-Dichlorothiophenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,4-Dichlorothiophenol+Methanesulfonyl chloride→S-(2,4-Dichlorophenyl) methanesulfonothioate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2,4-Dichlorophenyl) methanesulfonothioate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonothioate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Corresponding substituted products

Scientific Research Applications

Chemistry: S-(2,4-Dichlorophenyl) methanesulfonothioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of various sulfur-containing compounds.

Biology: In biological research, this compound is used to study the effects of sulfonothioates on cellular processes. It can act as an inhibitor of certain enzymes and is used in the investigation of enzyme mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs that target specific enzymes or pathways. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(2,4-Dichlorophenyl) methanesulfonothioate involves its

Properties

CAS No.

61713-35-7

Molecular Formula

C7H6Cl2O2S2

Molecular Weight

257.2 g/mol

IUPAC Name

2,4-dichloro-1-methylsulfonylsulfanylbenzene

InChI

InChI=1S/C7H6Cl2O2S2/c1-13(10,11)12-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

CTRKIMMZFSQNEF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.